molecular formula C19H18N2O4S2 B250528 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B250528
M. Wt: 402.5 g/mol
InChI Key: CLDSOTXNBDWFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxyphenylsulfonamide Intermediate: This step involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonamide.

    Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylthiophene derivatives.

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Studies: It is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and certain kinases, leading to anti-inflammatory and anticancer effects.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
  • N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]furan-2-carboxamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted medicinal and materials science applications.

Properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H18N2O4S2/c1-2-25-16-9-5-15(6-10-16)21-27(23,24)17-11-7-14(8-12-17)20-19(22)18-4-3-13-26-18/h3-13,21H,2H2,1H3,(H,20,22)

InChI Key

CLDSOTXNBDWFOM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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